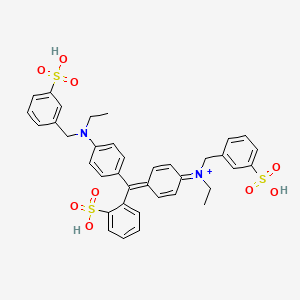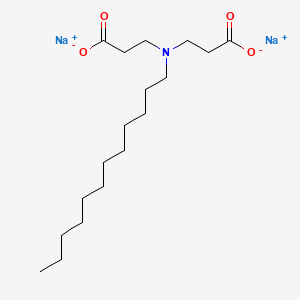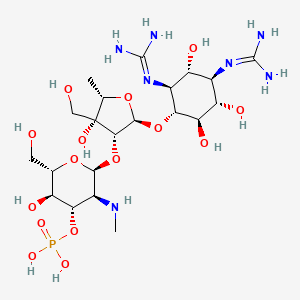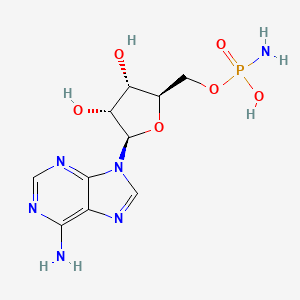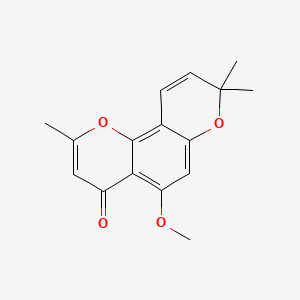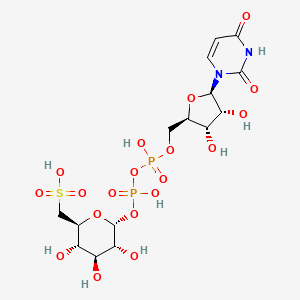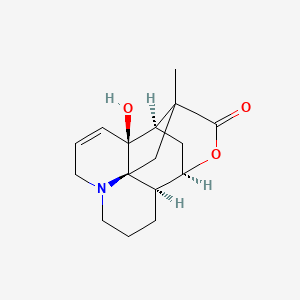
Annotine
Overview
Description
Annotine is a naturally occurring alkaloid found in the leaves of the Mitragyna speciosa tree, which is native to Southeast Asia. It has been used for centuries in traditional medicine to treat a variety of ailments. In recent years, Annotine has gained popularity as a research tool due to its unique properties and potential applications in the scientific field.
Scientific Research Applications
Immunomodulatory Effects : Annotine can influence the maturation of dendritic cells (DCs) and their interaction with CD4(+) T cells. In a study, DCs matured in the presence of annotine secreted less of certain pro-inflammatory cytokines and more of IL-10, leading to a shift towards a Th2/Treg phenotype in allogeneic CD4(+) T cells. This implies that annotine could play a role in developing treatments for Th1- and Th17-mediated inflammatory diseases (Hardardottir, Olafsdottir, & Freysdottir, 2015).
Chemical Structure and Bioactivity : Research has focused on elucidating the chemical structure of annotine, revealing that it is pentacyclic and contains a tertiary hydroxyl group, a lactone function, a tertiary nitrogen atom, and a dialkylated double bond. Such detailed structural information is crucial for understanding the bioactive potential of annotine and guiding further chemical modifications for pharmaceutical applications (Szarek, Adams, Curcumelli-Rodostamo, & Maclean, 1964).
Functional Group Analysis : Additional studies have explored the functional groups of annotine, further contributing to our understanding of its chemical properties. Annotine has been identified to possess a double bond, a carbonyl group, an hydroxyl function, and an inert oxygen, possibly in an ether linkage, which are significant for its pharmacological potential (Perry & Maclean, 1956).
Acetylcholinesterase Inhibitory Activity : Annotine has been studied for its inhibitory activity against acetylcholinesterase, an enzyme linked with neurodegenerative diseases. However, it does not inhibit acetylcholinesterase as some other lycopodium alkaloids do, indicating a distinct mechanism of action that could be relevant in neuropharmacology (Halldorsdottir, Jaroszewski, & Olafsdottir, 2010).
NMR Spectroscopy Analysis : NMR spectroscopy has been employed to verify the structure of annotine. This approach is critical for confirming molecular structures and plays an essential role in the development of new drugs and understanding their interaction mechanisms (Hughes, Gerard, & Maclean, 1989).
properties
IUPAC Name |
(1S,2S,10S,11R,13R)-10-hydroxy-16-methyl-14-oxa-6-azapentacyclo[8.7.0.01,6.02,13.011,16]heptadec-8-en-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-14-9-15-10-4-2-6-17(15)7-3-5-16(15,19)12(14)8-11(10)20-13(14)18/h3,5,10-12,19H,2,4,6-9H2,1H3/t10-,11-,12-,14?,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZRLGLWPJJDGC-KPYWPBPJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC34C5CCCN3CC=CC4(C1CC5OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C[C@@]34[C@@H]5CCCN3CC=C[C@@]4([C@@H]1C[C@H]5OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331834 | |
| Record name | Annotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Annotine | |
CAS RN |
5096-59-3 | |
| Record name | Annotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






